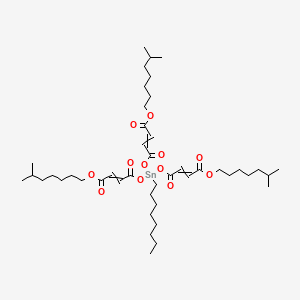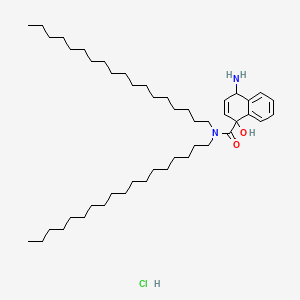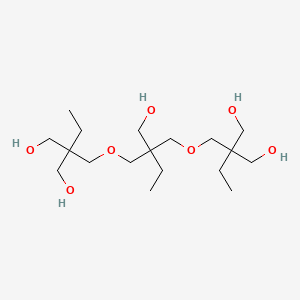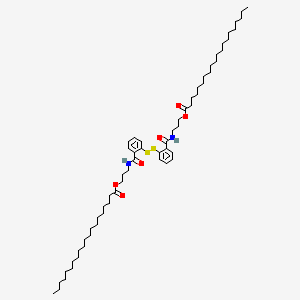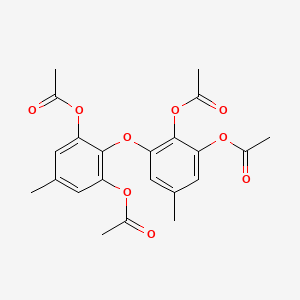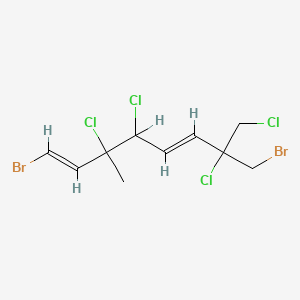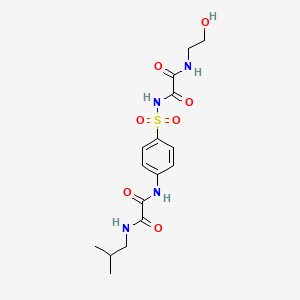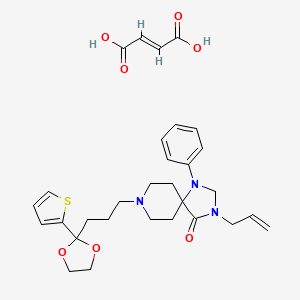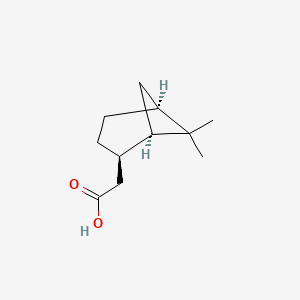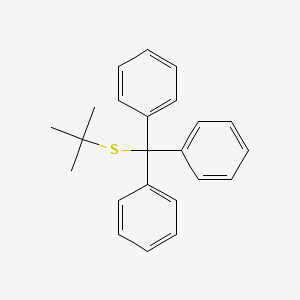
Benzene, 1,1',1''-(((1,1-dimethylethyl)thio)methylidyne)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris-: is an organic compound with the molecular formula C23H24S and a molecular weight of 332.51 g/mol . This compound is characterized by the presence of a benzene ring substituted with a tert-butylthio group.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- typically involves the reaction of benzene derivatives with tert-butylthiol under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution on the benzene ring .
Analyse Chemischer Reaktionen
Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- involves its interaction with molecular targets through its thio group. This interaction can lead to the formation of various intermediates that participate in different biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- include:
Benzene, [(1,1-dimethylethyl)thio]-: This compound has a similar structure but with fewer substitutions on the benzene ring.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Another related compound with different substituents on the benzene ring.
The uniqueness of Benzene, 1,1’,1’'-(((1,1-dimethylethyl)thio)methylidyne)tris- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6552-55-2 |
|---|---|
Molekularformel |
C23H24S |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
[tert-butylsulfanyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C23H24S/c1-22(2,3)24-23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI-Schlüssel |
DPTCBZNEMCMIET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


